2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9684588
InChI: InChI=1S/C22H21FN4O2/c23-18-6-8-19(9-7-18)25-12-14-26(15-13-25)22(29)16-27-21(28)11-10-20(24-27)17-4-2-1-3-5-17/h1-11H,12-16H2
SMILES:
Molecular Formula: C22H21FN4O2
Molecular Weight: 392.4 g/mol

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC9684588

Molecular Formula: C22H21FN4O2

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one -

Specification

Molecular Formula C22H21FN4O2
Molecular Weight 392.4 g/mol
IUPAC Name 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one
Standard InChI InChI=1S/C22H21FN4O2/c23-18-6-8-19(9-7-18)25-12-14-26(15-13-25)22(29)16-27-21(28)11-10-20(24-27)17-4-2-1-3-5-17/h1-11H,12-16H2
Standard InChI Key CMSSRNNTXUVCLB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one, reflects its intricate substituent arrangement. Key identifiers include:

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>21</sub>FN<sub>4</sub>O<sub>2</sub>
Molecular Weight392.4 g/mol
PubChem CID49654711
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
InChIKeyCMSSRNNTXUVCLB-UHFFFAOYSA-N

The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) serves as the central scaffold. Substituents include:

  • Position 2: A 2-oxoethyl group linked to a 4-(4-fluorophenyl)piperazine moiety, introducing hydrogen-bond acceptor sites and aromaticity .

  • Position 6: A phenyl group, enhancing lipophilicity and potential π-π stacking interactions .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • <sup>1</sup>H NMR: Key signals include:

    • Aromatic protons: δ 7.2–8.1 ppm (phenyl and pyridazinone rings).

    • Piperazine CH<sub>2</sub> groups: δ 2.5–3.5 ppm.

    • Fluorophenyl protons: δ 6.8–7.1 ppm .

  • <sup>13</sup>C NMR: Peaks corresponding to carbonyl groups (C=O) appear at δ 165–175 ppm .

  • HRMS: Molecular ion [M+H]<sup>+</sup> at m/z 393.1682 (calculated for C<sub>22</sub>H<sub>22</sub>FN<sub>4</sub>O<sub>2</sub>) .

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and dichloromethane; poorly soluble in aqueous buffers.

  • Stability: Stable at room temperature under inert atmospheres but susceptible to hydrolysis under strongly acidic/basic conditions.

Hypothesized Biological Activities

Substituent PositionMAO-B IC<sub>50</sub> (µM)MAO-A IC<sub>50</sub> (µM)Source
Meta-Br0.013>10
Para-Cl0.039>10
Para-F0.12>10

While direct data for this compound is unavailable, its para-fluorophenyl group may position it within the mid-nanomolar MAO-B inhibitory range, analogous to T3 (IC<sub>50</sub> = 0.039 µM) .

Neuropharmacological Applications

Research Limitations and Future Directions

Current Knowledge Gaps

  • In vitro/in vivo activity: No published studies directly assess this compound’s pharmacological effects.

  • Selectivity profiles: Unclear if MAO-B inhibition is accompanied by off-target interactions (e.g., dopamine receptors).

  • Toxicological data: Acute and chronic toxicity remain uncharacterized.

Recommended Studies

  • Enzymatic assays: Evaluate MAO-A/MAO-B inhibition kinetics.

  • Molecular docking: Model interactions with MAO-B active sites (PDB: 2V5Z).

  • ADMET profiling: Assess permeability, metabolic stability, and cytotoxicity.

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